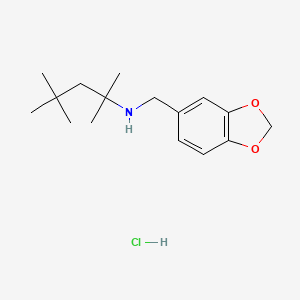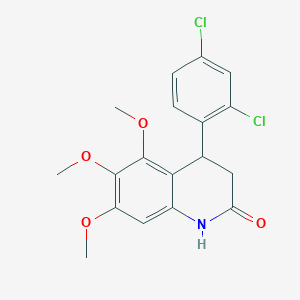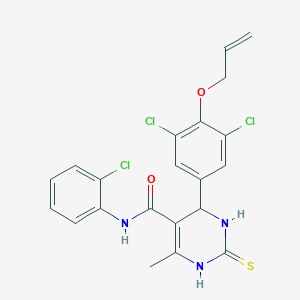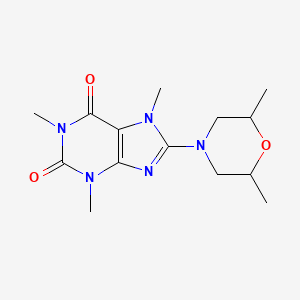![molecular formula C17H14F3N3O3 B4211941 3-{2-[2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]ETHYL}-1H-INDOL-5-OL](/img/structure/B4211941.png)
3-{2-[2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]ETHYL}-1H-INDOL-5-OL
Overview
Description
3-{2-[2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]ETHYL}-1H-INDOL-5-OL is a complex organic compound that features a unique combination of functional groups, including a nitro group, a trifluoromethyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]ETHYL}-1H-INDOL-5-OL typically involves multiple steps, starting with the preparation of the nitroaniline derivative. The nitroaniline derivative can be synthesized through nitration of the corresponding aniline compound using nitric acid and sulfuric acid under controlled conditions . The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyltrimethylsilane .
The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The final step involves coupling the nitroaniline derivative with the indole moiety using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for nitration and trifluoromethylation reactions, as well as advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-{2-[2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]ETHYL}-1H-INDOL-5-OL undergoes various types of chemical reactions, including:
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines and thiols, trifluoromethyltrimethylsilane.
Major Products
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
3-{2-[2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]ETHYL}-1H-INDOL-5-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{2-[2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]ETHYL}-1H-INDOL-5-OL involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-{2-[2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]ETHYL}-1H-INDOL-5-OL is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]-1H-indol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c18-17(19,20)11-1-3-15(16(7-11)23(25)26)21-6-5-10-9-22-14-4-2-12(24)8-13(10)14/h1-4,7-9,21-22,24H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWCNFXUUKYORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCC2=CNC3=C2C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4211859.png)

![ETHYL 4-{4-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE](/img/structure/B4211884.png)
![1-(4-Fluorophenyl)-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4211890.png)
![3-(benzyloxy)-N-{[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4211898.png)
![5-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B4211901.png)


![N-(4-Chlorophenyl)-2-{2,5-dioxo-1-phenyl-3-[(thiophen-2-YL)methyl]imidazolidin-4-YL}acetamide](/img/structure/B4211919.png)

![N-(3,4-dimethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B4211930.png)
![2-[(4-biphenylylmethyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4211938.png)
![Ethyl 4-(2,5-dimethylphenyl)-6-{[(2-methoxy-2-oxoethyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4211945.png)
![2-{[1-(2,3-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4211954.png)
